4,4-Diphenyl-2-cyclohexen-1-one
Overview
Description
4,4-Diphenyl-2-cyclohexen-1-one is a chemical compound with the molecular formula C18H16O . It is a compound that has been studied for its photochemistry .
Synthesis Analysis
The electrohydrodimerization of 4,4-diphenyl-2-cyclohexen-1-one in buffered hydroethanolic solutions has been studied by polarography, cyclic voltammetry, and controlled-potential coulometry .Molecular Structure Analysis
The molecular structure of 4,4-Diphenyl-2-cyclohexen-1-one consists of a cyclohexenone ring substituted with two phenyl groups . The compound has a molecular weight of 248.319 Da .Chemical Reactions Analysis
The photochemistry of 4,4-diphenyl-2-cyclohexen-1-one has been investigated . Additionally, the electrohydrodimerization of this compound in buffered hydroethanolic solutions has been studied .Physical And Chemical Properties Analysis
4,4-Diphenyl-2-cyclohexen-1-one is a solid compound . It has a melting point of 90-92 °C . The compound has a molecular weight of 248.32 .Scientific Research Applications
Chemoselective Synthesis
4,4-Diphenyl-2-cyclohexen-1-one has been instrumental in chemoselective synthesis. A study demonstrated its use in the efficient one-pot synthesis of terphenyl derivatives via palladium-catalyzed sequential directed C-H arylation and Suzuki-Miyaura cross-coupling. This method tolerates various functional groups, offering moderate to good yields (Ren et al., 2014).
Catalysis and Green Chemistry
In the field of catalysis and green chemistry, 4,4-Diphenyl-2-cyclohexen-1-one plays a role in the oxidation processes. A study highlighted the use of diphenyldiselenide catalyzed oxidation of cyclohexene by hydrogen peroxide, leading to cyclohexane-1,2-diol. This method is considered cleaner and more environmentally friendly compared to traditional metal catalysts (Yu et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
In the development of organic light-emitting diodes (OLEDs), 4,4-Diphenyl-2-cyclohexen-1-one derivatives have shown promise. Research on blue electrophosphorescence using materials with a high triplet energy and bipolar charge transporting features, including 4,4-Diphenyl-2-cyclohexen-1-one derivatives, has been conducted. These materials are ideal for blue phosphorescent OLEDs, offering low driving voltages and high efficiencies (Gong et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4,4-Diphenyl-2-cyclohexen-1-one have been explored for their biological activity. A synthesis of novel bioactive thiazolyl-pyrazoline derivatives, which demonstrated promising antibacterial activities, involved the use of 4,4-Diphenyl-2-cyclohexen-1-one related compounds (Sharifzadeh et al., 2013).
Photophysical Properties
The photophysical properties of 4,4-Diphenyl-2-cyclohexen-1-one derivatives have been a subject of study. Research into superfluorescent fluorenyl probes with efficient two-photon absorption included the investigation of compounds related to 4,4-Diphenyl-2-cyclohexen-1-one. These compounds demonstrated potential for applications in biological imaging due to their strong solvatochromic effects and high fluorescence quantum yields (Belfield et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4,4-diphenylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFGFXHHSGISSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196460 | |
Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenyl-2-cyclohexen-1-one | |
CAS RN |
4528-64-7 | |
Record name | 4,4-Diphenyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4528-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4528-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexen-1-one, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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